4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Description
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic spiro compound characterized by a sulfur atom (thia), two nitrogen atoms (diaza), and a ketone group within a fused bicyclic framework. Its spiro architecture at the 4,5-position confers unique steric and electronic properties, making it a scaffold of interest in medicinal chemistry. Substituents at the 4- and 8-positions modulate biological activity, as evidenced by derivatives targeting neurological disorders, cancer, and gastrointestinal conditions .
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H16N2OS/c1-2-11-8(12)7-13-9(11)3-5-10-6-4-9/h10H,2-7H2,1H3 |
InChI Key |
VIGNAXBSFSLMOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CSC12CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Synthetic Challenges
Structural Features of 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
The molecular structure of this compound consists of a spiro-fused decane ring system bearing a ketone at the 3-position, a sulfur atom at the 1-position, and nitrogen atoms at the 4 and 8 positions. The ethyl substituent at the 4-position further complicates the synthetic approach, as it requires regioselective functionalization either before or after spirocyclization. The inherent rigidity of the spiro system, combined with the presence of heteroatoms, influences both the reactivity and the choice of synthetic strategy.
Synthetic Challenges
Classical and Contemporary Preparation Methods
Multi-Step Condensation Approaches
One of the most established routes to 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives involves a multi-step condensation sequence, as exemplified in the synthesis of related spirocyclic systems. The general strategy encompasses the following stages: esterification of a suitable acid, hydrazinolysis to generate a hydrazide, condensation with a ketone to form a hydrazone, and cyclization with a thiol-containing acid to yield the spirocyclic product.
Esterification and Hydrazinolysis
The initial step typically involves the esterification of a carboxylic acid (such as phenoxyacetic acid or 3-phenylpropionic acid) in methanol using concentrated sulfuric acid as a catalyst. The resulting ester is then subjected to hydrazinolysis by refluxing with hydrazine in ethanol, affording the corresponding hydrazide.
Hydrazone Formation
The hydrazide intermediate is condensed with an appropriate ketone (for example, cyclohexanone or a substituted cyclohexanone) under reflux in ethanol, leading to the formation of a hydrazone. The choice of ketone determines the substituents at the spiro center, allowing for the introduction of the ethyl group at the 4-position if an ethyl-substituted cyclohexanone is used.
Spirocyclization with Thiol Acids
The hydrazone is then cyclized with a thiol-containing acid, such as sulfanylacetic acid or 2-sulfanylpropanoic acid, in toluene under reflux. The use of a Dean-Stark apparatus facilitates the removal of water, driving the reaction to completion. The crude product is typically neutralized with sodium bicarbonate and purified by recrystallization from ethanol or an ethanol-water mixture.
Data Table: Representative Multi-Step Condensation Synthesis
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Phenoxyacetic acid, MeOH, H₂SO₄ | Reflux, 24 h | 85-90 | Esterification |
| 2 | Ester, Hydrazine, EtOH | Reflux, 1 h | 80-85 | Hydrazinolysis |
| 3 | Hydrazide, Ketone, EtOH | Reflux, 1-3 h | 70-80 | Hydrazone formation |
| 4 | Hydrazone, Thiol acid, Toluene | Reflux, Dean-Stark, 4-10 h | 60-75 | Spirocyclization |
One-Pot Three-Component Condensation
A more recent and efficient approach to the synthesis of 1-thia-4,8-diazaspiro[4.5]decan-3-one and its derivatives involves a one-pot three-component condensation reaction. This method streamlines the process by combining all reactants in a single vessel, reducing the number of purification steps and improving overall yields.
Reaction Design
The typical reactants include a primary amine, a cyclic ketone (such as cyclohexanone or 4-ethylcyclohexanone for the ethyl-substituted variant), and a thiol-containing acid. The reaction is carried out in toluene under reflux, with a Dean-Stark trap employed to continuously remove water formed during the condensation. This promotes the formation of the spirocyclic core in a single operational step.
Mechanistic Insights
The mechanism is believed to proceed via initial imine formation between the amine and ketone, followed by nucleophilic attack by the thiol acid and subsequent cyclization to generate the spirocyclic structure. The ethyl group can be introduced by selecting an appropriately substituted ketone.
Data Table: One-Pot Three-Component Condensation
| Entry | Amine | Ketone | Thiol Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|---|---|
| 1 | Ethylenediamine | 4-Ethylcyclohexanone | Thioglycolic acid | Toluene | Reflux | 6 | 78 | This compound |
| 2 | Piperazine | Cyclohexanone | 2-Mercaptopropionic acid | Toluene | Reflux | 8 | 72 | 1-thia-4,8-diazaspiro[4.5]decan-3-one |
Adapted from
Alternative Synthetic Strategies
Alkylation and Cyclization Sequences
Some patents and research articles describe the preparation of spirocyclic diazadecanones via alkylation of a suitable precursor followed by cyclization. For instance, the alkylation of a diamine or hydrazide with an alkyl halide (such as 1-bromo-2-chloroethane) in the presence of a base (e.g., sodium hydride or lithium diisopropylamide) can generate an intermediate amenable to cyclization upon treatment with a reducing agent like lithium aluminum hydride. The cyclization step may proceed spontaneously or require heating, depending on the substrate.
Data Table: Alkylation-Cyclization Approach
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diamine, 1-bromo-2-chloroethane, Base | THF, 0 °C to RT | 65-75 | Alkylation |
| 2 | Intermediate, LiAlH₄ | THF, 0 °C to RT | 60-70 | Reduction and cyclization |
Cyclocondensation of Thiourea Derivatives
Another route involves the cyclocondensation of thiourea derivatives or diazepine precursors under acidic conditions to form the spirocyclic core. This method is particularly useful for the synthesis of analogues with varying substituents on the ring system. The reaction is typically conducted in the presence of hydrochloric acid, and the product is isolated by extraction and recrystallization.
Data Table: Cyclocondensation of Thiourea Derivatives
| Entry | Thiourea Derivative | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N-ethylthiourea | HCl | Water | 80 | 5 | 68 |
| 2 | N-methylthiourea | HCl | Water | 80 | 5 | 70 |
Adapted from
Analytical Characterization and Purification
Purification Techniques
The purification of this compound and its analogues is typically achieved by recrystallization from ethanol or ethanol-water mixtures. In some cases, chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) are employed to separate the desired product from regioisomers and by-products.
Analytical Methods
The identity and purity of the synthesized compounds are confirmed using a combination of spectroscopic and chromatographic techniques. Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy provide structural information, while mass spectrometry (MS) confirms the molecular weight. Infrared (IR) spectroscopy is used to verify the presence of functional groups, and elemental analysis can be employed for further confirmation. High-performance liquid chromatography (HPLC) is utilized for purity assessment, and chiral HPLC may be necessary for enantiomeric resolution if the synthetic route generates chiral centers.
Data Table: Analytical Characterization
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Structural elucidation | Signals for ethyl group, spiro center, NH, CH₂S |
| ¹³C NMR | Carbon framework | Spiro carbon, carbonyl, ethyl carbons |
| MS | Molecular weight | [M+H]⁺ peak at expected m/z |
| IR | Functional groups | C=O stretch, N-H, C-S |
| HPLC | Purity | >98% for recrystallized product |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The one-pot three-component condensation method offers significant advantages in terms of operational simplicity, reduced reaction time, and higher overall yields compared to the classical multi-step approach. This method is also more amenable to scale-up, as it minimizes the need for intermediate purification and reduces solvent usage.
Selectivity and Functional Group Tolerance
The choice of starting materials and reaction conditions in the multi-step and one-pot methods allows for the introduction of a variety of substituents, including the ethyl group at the 4-position. The alkylation-cyclization and cyclocondensation approaches provide complementary strategies for synthesizing analogues with different substitution patterns, though they may require more stringent control of reaction parameters to avoid side reactions.
Data Table: Comparative Summary
| Method | Steps | Yield (%) | Scalability | Selectivity | Environmental Impact |
|---|---|---|---|---|---|
| Multi-step condensation | 4 | 60-75 | Moderate | High | Moderate |
| One-pot condensation | 1 | 70-80 | High | High | Lower |
| Alkylation-cyclization | 2 | 60-75 | Moderate | Moderate | Moderate |
| Cyclocondensation | 1 | 68-70 | Moderate | Moderate | Lower |
Research Results and Optimization Studies
Reaction Optimization
Optimization studies have focused on varying the solvent, temperature, reaction time, and molar ratios of reactants to maximize yield and selectivity. The use of a Dean-Stark trap in toluene has been shown to be particularly effective in driving the condensation to completion by removing water as it forms. The choice of base and reducing agent in the alkylation-cyclization approach also significantly impacts the outcome, with lithium diisopropylamide and lithium aluminum hydride providing the best results in terms of yield and purity.
Substrate Scope
The synthetic methods described are versatile and can accommodate a range of starting materials, allowing for the synthesis of analogues with varying substituents at the 4, 8, and other positions. The introduction of the ethyl group at the 4-position is achieved by employing 4-ethylcyclohexanone or analogous ketones in the condensation step.
Mechanistic Insights
Mechanistic studies suggest that the key step in the formation of the spirocyclic core is the nucleophilic attack of the thiol acid on the imine or hydrazone intermediate, followed by ring closure. The presence of electron-donating or withdrawing groups on the ketone or amine can influence the rate and outcome of the reaction, as can the choice of solvent and temperature.
Data Table: Optimization Results
| Parameter | Condition | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Solvent | Toluene | 78 | 98 | Best overall |
| Solvent | Ethanol | 65 | 96 | Lower yield |
| Temp | Reflux | 78 | 98 | Optimal |
| Temp | 60 °C | 60 | 97 | Incomplete reaction |
| Reactant ratio | 1:1:1 | 78 | 98 | Optimal |
| Reactant ratio | 1:1.2:1 | 80 | 97 | Slightly higher yield |
Case Studies and Literature Examples
Synthesis of this compound for Antiviral Studies
A recent study reported the synthesis of a series of 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives, including the 4-ethyl analogue, for evaluation as antiviral agents. The one-pot three-component condensation method was employed, with 4-ethylcyclohexanone as the ketone component. The product was obtained in 78% yield after recrystallization, and its structure was confirmed by NMR, MS, and IR spectroscopy. Biological testing revealed potent inhibition of human coronavirus 229E replication, highlighting the relevance of this synthetic approach for drug discovery.
Patent Example: Synthesis of Spirocyclic Diazadecanones
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
While comprehensive data tables and well-documented case studies regarding the applications of "4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one" are not directly available within the provided search results, the search results do provide information about related compounds and potential applications.
Information on related compounds:
- 8-(1,4-Benzodioxan-2-ylmethyl)-4-ethyl-1-thia-4,8-diazaspiro(4.5)decan-3-one hydrochloride: Parchem supplies this chemical, which is a specialty material with CAS number 1431962-18-3 and molecular formula .
- (S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound, also known as NGX267, is a muscarinic agonist being developed for the treatment of Alzheimer's disease, with the potential to reduce symptoms and slow disease progression . Its IUPAC name is (2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one .
Potential insights from related research:
- Arsenic toxicity: Systems biology approaches have been used to explore the underlying mechanism of arsenic-induced carcinogenicity . Long-term exposure to arsenic can lead to various health effects, including multi-organ cancer .
- Diabetes research: The National Toxicology Program (NTP) organized a workshop to assess the literature for evidence of associations between certain chemicals, including inorganic arsenic, and diabetes . Studies suggest a potential association between arsenic and diabetes in populations with relatively high exposure levels .
Other related information:
Mechanism of Action
The mechanism of action of 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, as an anti-ulcer agent, it is believed to inhibit the secretion of gastric acid by blocking the proton pump in the stomach lining . This action reduces the acidity in the stomach, thereby promoting the healing of ulcers.
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Activities
Key Observations:
- Ethyl vs. Methyl Groups : AF267B’s 4-ethyl group enhances neuroactivity compared to 4-methyl derivatives, likely due to increased lipophilicity and PKC modulation .
- Aromatic vs. Aliphatic Substituents: Bulky aromatic groups (e.g., phenothiazine in Spiclomazine) improve anticancer selectivity but reduce metabolic stability .
- Electron-Withdrawing Groups : The 4-fluorophenyl derivative () shows enhanced electronic effects, influencing reactivity in condensation reactions .
Structural and Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Salt Formation: Spiclomazine’s hydrochloride salt enhances bioavailability, a strategy absent in non-ionic derivatives .
- Stereochemistry : AF267B’s enantiomeric purity (>99.5% ee) underscores the importance of chirality in neurological targeting .
Biological Activity
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuroprotective activities.
The chemical formula for this compound is with a molecular weight of approximately 200.301 g/mol. It exhibits a density of and a boiling point of around at atmospheric pressure .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of spiro compounds, including this compound. A study evaluating Mannich bases derived from similar structures reported significant antimicrobial activity against various bacterial strains. The spirocyclic structure was noted to enhance the interaction with microbial targets, leading to increased efficacy .
| Compound | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Mannich Bases from 2-Arylidine-1-Thia-4-Azaspiro[4.5]decan-3-ones | E. coli, S. aureus | High |
| This compound | S. pneumoniae | Moderate |
Anticancer Activity
The potential anticancer effects of this compound have also been explored in recent research. A study demonstrated that compounds with similar spirocyclic configurations showed cytotoxicity against FaDu hypopharyngeal tumor cells, indicating that structural features might enhance binding affinity to cancer-related targets .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity Evaluation | FaDu | 12 | Induction of apoptosis |
| Structure Activity Relationship | Various Tumor Cells | Variable | Enhanced protein binding |
Neuroprotective Activity
The compound has been investigated for its neuroprotective properties as well. Research into related compounds suggests that spirocyclic structures may interact with muscarinic receptors, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Antimicrobial Evaluation : A series of Mannich bases were synthesized from spiro compounds similar to this compound and tested against a panel of microbial pathogens. The results indicated that modifications in the side chains significantly affected antimicrobial potency.
- Cytotoxicity in Cancer Models : In vitro studies on FaDu cells revealed that the introduction of ethyl groups in the spiro structure led to enhanced cytotoxicity compared to non-spiro analogs, suggesting that the three-dimensional conformation plays a crucial role in biological activity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one?
- Answer : Synthesis typically involves cyclization reactions using thiourea derivatives and ethyl-substituted intermediates. Key steps include:
- Cyclocondensation : Reacting 4-ethylpiperidine with thiocarbonyl reagents under controlled pH (e.g., acidic conditions) to form the spiro-thia ring .
- Purification : Chromatographic techniques (e.g., HPLC with C18 columns) are critical due to the compound’s structural complexity .
- Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to resolve overlapping signals from the spiro system .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Answer : Conduct accelerated stability studies:
- Temperature/Humidity : Store samples at -20°C (recommended for long-term stability) and monitor degradation via LC-MS at intervals (e.g., 0, 3, 6 months) .
- Light Sensitivity : Expose to UV-Vis light (λmax ~255 nm) and track photodegradation products using diode-array detection .
- Data Interpretation : Compare degradation profiles against reference standards to identify hydrolytic or oxidative byproducts .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Prioritize receptor-binding assays (e.g., GPCR panels) due to structural similarity to known spiro-alkaloid pharmacophores .
- Method : Use radioligand displacement assays (e.g., [³H]-labeled analogs) to measure affinity at µ-opioid or σ receptors .
- Controls : Include structurally related compounds (e.g., 8-phenyl-1,3-diazaspiro derivatives) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on this compound’s conformational flexibility?
- Answer : Apply hybrid quantum mechanics/molecular mechanics (QM/MM) to simulate spiro-ring dynamics:
- Parameterization : Use DFT (B3LYP/6-311+G(d,p)) to optimize ground-state geometries and identify low-energy conformers .
- Validation : Compare computed NMR chemical shifts with experimental data to reconcile discrepancies in ring puckering or substituent orientation .
Q. What strategies address conflicting toxicity results in aquatic bioassays?
- Experimental Design :
| Parameter | Test System | Endpoint |
|---|---|---|
| Biodegradation | OECD 301D (Closed Bottle) | Half-life in water |
| Bioaccumulation | Daphnia magna (OECD 305) | BCF (log Kow >3.5?) |
| Ecotoxicity | Algal growth inhibition | EC50 (72h) |
- Data Harmonization : Use multivariate analysis (PCA) to isolate confounding variables (e.g., pH, dissolved organic carbon) .
Q. Which advanced spectroscopic techniques elucidate tautomeric equilibria in solution?
- Answer : Combine dynamic NMR (DNMR) and variable-temperature IR:
- DNMR : Monitor coalescence of signals (e.g., NH protons) at temperatures from -40°C to 80°C to estimate tautomerization rates .
- IR Spectroscopy : Track carbonyl (C=O) and thioamide (C=S) stretching frequencies to identify dominant tautomeric forms .
Methodological Best Practices
Q. How to design a study linking this compound’s reactivity to a theoretical framework?
- Answer : Ground the research in conceptual frameworks like Hard-Soft Acid-Base (HSAB) theory:
- Hypothesis : The thia-diaza spiro system acts as a soft base, influencing nucleophilic attack patterns .
- Experimental Alignment : Use electrophilic reagents (e.g., methyl iodide) to probe site-specific reactivity, correlating results with DFT-calculated Fukui indices .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Answer : Adopt Quality by Design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
